![molecular formula C6H3ClF3N B1345723 2-Chloro-4-(trifluoromethyl)pyridine CAS No. 81565-18-6](/img/structure/B1345723.png)
2-Chloro-4-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-(trifluoromethyl)pyridine is a fluorinated building block with the empirical formula C6H3ClF3N . It has a molecular weight of 181.54 . It is used in the synthesis of various compounds .
Synthesis Analysis
2-Chloro-4-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine . It has been used in the synthesis of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)pyridine has been investigated using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . The InChI key is GBNPVXZNWBWNEN-UHFFFAOYSA-N .Chemical Reactions Analysis
The chloride in 2-Chloro-4-(trifluoromethyl)pyridine was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)pyridine has a refractive index of 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) . Its SMILES string is FC(F)(F)c1ccnc(Cl)c1 .Scientific Research Applications
Metalation Reaction
2-Chloro-4-(trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums through a metalation reaction. This process is crucial for introducing functional groups into aromatic compounds, which can then be used to synthesize a wide range of chemical products .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound plays a role in the synthesis of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. The trifluoromethyl group in the compound can enhance the stability and functionality of MOFs .
Synthesis of Methiodide Salts
2-Chloro-4-(trifluoromethyl)pyridine is also involved in synthesizing methiodide salts. These salts are often used as intermediates in organic synthesis and can have applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Chloro-4-(trifluoromethyl)pyridine is a synthetic compound that is primarily used in the synthesis of other complex molecules It’s known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the final product .
Mode of Action
The mode of action of 2-Chloro-4-(trifluoromethyl)pyridine is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds . It can act as a reactant, undergoing various chemical transformations to form new compounds .
Result of Action
Its effects would likely depend on the specific compounds it helps synthesize .
Action Environment
The action of 2-Chloro-4-(trifluoromethyl)pyridine is influenced by various environmental factors. For instance, it should be stored in a dry place, kept tightly closed, and away from heat and sources of ignition . These precautions help maintain the compound’s stability and efficacy.
Safety and Hazards
This compound is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .
Future Directions
Currently, the major use of trifluoromethylpyridine (TFMP) derivatives, such as 2-Chloro-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNPVXZNWBWNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231203 | |
Record name | 2-Chloro-4-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)pyridine | |
CAS RN |
81565-18-6 | |
Record name | 2-Chloro-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81565-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-trifluoromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081565186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes for 2-Chloro-4-(trifluoromethyl)pyridine?
A1: One common method for synthesizing 2-Chloro-4-(trifluoromethyl)pyridine is through a two-step hydrogenation process starting from 2-chloro-4-(trifluoromethyl)pyridine. [] This reaction typically involves the use of a catalyst and a solvent like isopropanol. [] Another synthesis route involves the use of 3-amino-2-chloro-4-trifluoromethyl pyridine and 2-chloro pyridin-3-yl methylalcohol as key intermediates. []
Q2: Has 2-Chloro-4-(trifluoromethyl)pyridine been investigated using computational chemistry methods?
A2: Yes, Density Functional Theory (DFT) calculations, specifically using the B3LYP and LSDA methods with the 6-311++G(d,p) basis set, have been employed to study the molecular structure and vibrational frequencies of 2-Chloro-4-(trifluoromethyl)pyridine. [, ] This computational approach has also been used to predict its Non-Linear Optical (NLO) behavior by determining the electric dipole moment and hyperpolarizability. [, ]
Q3: Are there any spectroscopic characterizations available for 2-Chloro-4-(trifluoromethyl)pyridine?
A3: Yes, researchers have utilized Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of 2-Chloro-4-(trifluoromethyl)pyridine. [, ] Additionally, ¹³C and ¹H NMR chemical shifts have been determined using the gauge-independent atomic orbital (GIAO) method. [, ]
Q4: What are the known applications of 2-Chloro-4-(trifluoromethyl)pyridine in organic synthesis?
A4: Research indicates that 2-Chloro-4-(trifluoromethyl)pyridine serves as a valuable building block in the synthesis of various compounds. Notably, it acts as a key starting material in the preparation of 4-(Trifluoromethyl)piperidine hydrochloride, achieved through a two-step hydrogenation reaction. [] Furthermore, it plays a significant role in the synthesis of fluorinated 1,5-dipyridodiazepin-2-ones and 1,5-dipyridodiazepines, investigated as potential antivirals against HIV. []
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